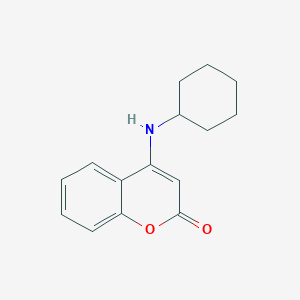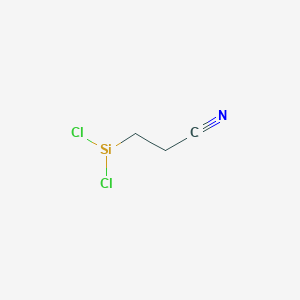![molecular formula C18H28N2O3 B229401 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide, also known as CPP-DP, is a synthetic compound that has been extensively studied in scientific research. It is a member of the phenylpropylamine class of compounds and has shown potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The exact mechanism of action of 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is not fully understood, but it is thought to act as a dopamine receptor agonist. It may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects
Studies have shown that 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide can increase dopamine release in the brain, which may help to improve motor function in Parkinson's disease. It may also have antidepressant and anxiolytic effects, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its well-characterized synthesis and chemical properties. It has also been extensively studied in animal models, which provides a solid foundation for further research. However, one limitation is that its effects may vary depending on the specific medical condition being studied, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has shown promising results in animal models. It may also have potential as an antidepressant or anxiolytic agent, although more research is needed to fully understand these effects. Additionally, further studies are needed to determine the safety and efficacy of 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with cyclopropylmethylamine to form the corresponding imine. This is followed by reduction with sodium borohydride to give the amine, which is then coupled with propionic anhydride to form the final product.
Applications De Recherche Scientifique
3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has been studied for its potential therapeutic effects in various medical conditions, including Parkinson's disease, depression, and anxiety. It has been shown to have neuroprotective properties and may help to prevent the degeneration of dopaminergic neurons in the brain.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-[cyclopropylmethyl(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-10-20(13-14-5-6-14)11-9-18(21)19-16-8-7-15(22-2)12-17(16)23-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,19,21) |
Clé InChI |
ILHVUKDDAZPZBF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2CC2 |
SMILES canonique |
CCCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)